
4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one is a chemical compound that belongs to the class of organic compounds known as oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom. The presence of the fluoro and hydroxy groups in the benzoyl moiety makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one typically involves the reaction of 3-fluoro-2-hydroxybenzoic acid with a suitable oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluoro group or to convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the carbonyl group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and hydroxy groups allows the compound to form hydrogen bonds and other interactions with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one
Eigenschaften
CAS-Nummer |
139679-56-4 |
|---|---|
Molekularformel |
C11H9FO5 |
Molekulargewicht |
240.18 g/mol |
IUPAC-Name |
4-(3-fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one |
InChI |
InChI=1S/C11H9FO5/c12-7-3-1-2-5(9(7)14)8(13)6-4-17-11(16)10(6)15/h1-3,6,10,14-15H,4H2 |
InChI-Schlüssel |
UHJIUKQJLZATQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(=O)O1)O)C(=O)C2=C(C(=CC=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
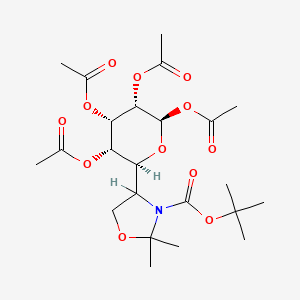
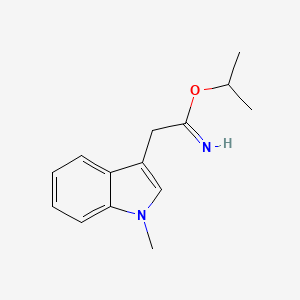
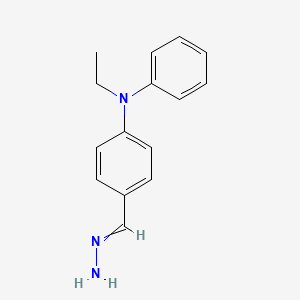
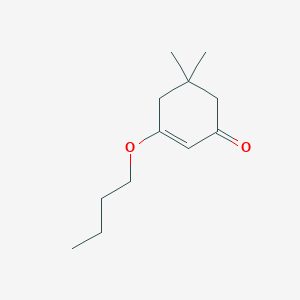


![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)
![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)
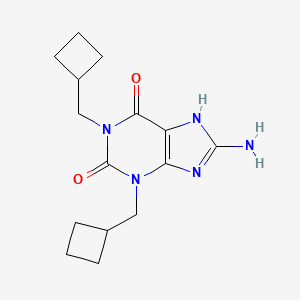


![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)

